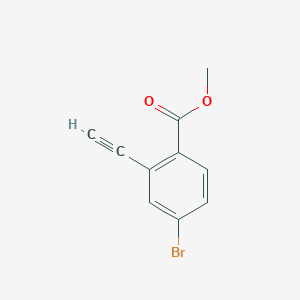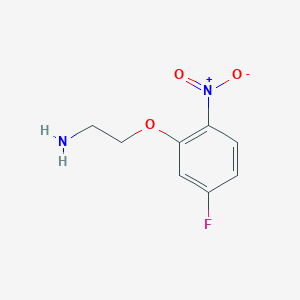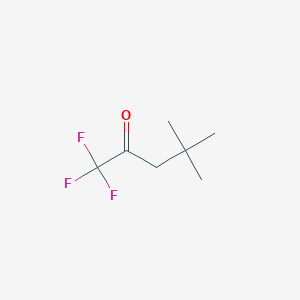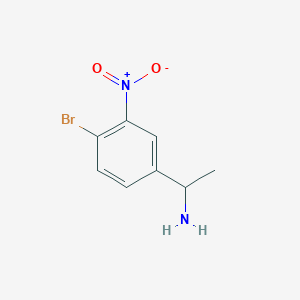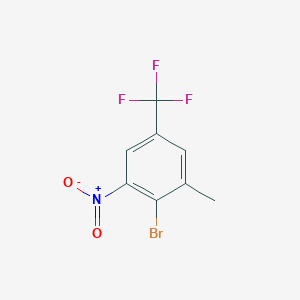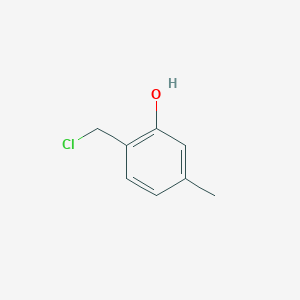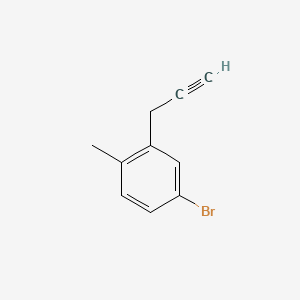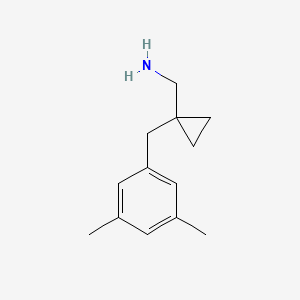![molecular formula C9H15NS B13608547 2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide](/img/structure/B13608547.png)
2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide is a chemical compound with the molecular formula C9H15NS and a molecular weight of 169.29 g/mol . This compound features a bicyclic structure, which is a common motif in organic chemistry due to its stability and unique reactivity.
Preparation Methods
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide typically involves the reaction of bicyclo[2.2.1]heptan-2-yl derivatives with ethanethioamide under specific conditions. One common synthetic route includes the use of bicyclo[2.2.1]heptan-2-yl bromide and ethanethioamide in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Scientific Research Applications
2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The ethanethioamide group can form hydrogen bonds and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide can be compared with other bicyclic compounds such as:
2-(Bicyclo[2.2.1]heptan-2-yl)acetamide: Similar structure but with an acetamide group instead of ethanethioamide.
Bicyclo[2.2.1]heptan-2-ol: Contains a hydroxyl group instead of ethanethioamide.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Features a carboxylic acid group, offering different reactivity and applications.
These comparisons highlight the unique properties of 2-(Bicyclo[22
Properties
Molecular Formula |
C9H15NS |
|---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)ethanethioamide |
InChI |
InChI=1S/C9H15NS/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H2,10,11) |
InChI Key |
DWTNFKNFZWXHOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


